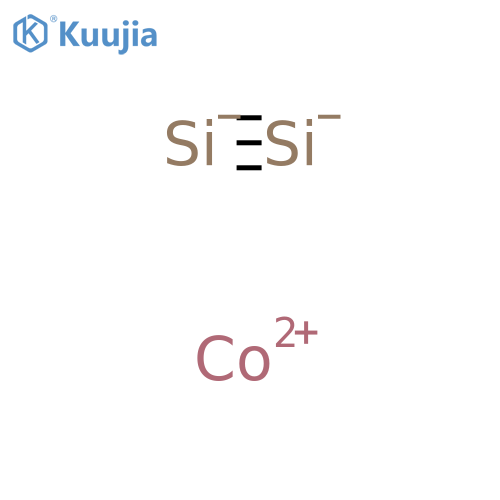Cas no 12017-12-8 (cobalt disilicide)

cobalt disilicide structure
商品名:cobalt disilicide
CAS番号:12017-12-8
MF:CoSi2
メガワット:115.104202270508
MDL:MFCD00016021
CID:86533
cobalt disilicide 化学的及び物理的性質
名前と識別子
-
- cobalt disilicide
- Cobalt silicide
- Cobalt Silicide (Metals Basis)
- Cobalt silicide, 99% (metals basis)
- COBALT SILICIDE ISO 9001:2015 REACH
- Titanium Carbonitride (TiCN) Sputtering Targets
-
- MDL: MFCD00016021
- インチ: 1S/Co.Si2/c;1-2/q+2;-2
- InChIKey: MGBPEPAGHAEWKQ-UHFFFAOYSA-N
- ほほえんだ: [Si-]#[Si-].[Co+2]
計算された属性
- せいみつぶんしりょう: 114.88700
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 使用できません
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 灰色粉末、立方晶
- 密度みつど: 5.30
- ゆうかいてん: 1277°C
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: 溶于热HCl
- すいようせい: Insoluble in water.
- PSA: 0.00000
- LogP: -0.76160
- ようかいせい: 水に溶けない
- じょうきあつ: No data available
cobalt disilicide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Ambient temperatures.
- TSCA:Yes
cobalt disilicide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR000R5P-25g |
Cobalt silicide (CoSi2) |
12017-12-8 | 99% | 25g |
$159.00 | 2025-02-10 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 13115-25g |
Cobalt silicide, 99% (metals basis) |
12017-12-8 | 99% | 25g |
¥994.00 | 2023-02-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-268750-25 g |
Cobalt silicide, |
12017-12-8 | 99% (metals basis) | 25g |
¥948.00 | 2023-07-11 | |
| abcr | AB203249-25 g |
Cobalt silicide, 99% (metals basis); . |
12017-12-8 | 99% | 25 g |
€78.60 | 2023-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-AJ750-1g |
Cobalt silicide |
12017-12-8 | 99% (metals basis) | 1g |
¥115.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-AJ750-5g |
Cobalt silicide |
12017-12-8 | 99% (metals basis) | 5g |
¥330.0 | 2022-02-28 | |
| abcr | AB203249-25g |
Cobalt silicide, 99% (metals basis); . |
12017-12-8 | 99% | 25g |
€85.00 | 2025-02-18 | |
| abcr | AB203249-100g |
Cobalt silicide, 99% (metals basis); . |
12017-12-8 | 99% | 100g |
€200.00 | 2025-02-18 | |
| 1PlusChem | 1P000QXD-25g |
Cobalt silicide (CoSi2) |
12017-12-8 | 99% (metals basis) | 25g |
$159.00 | 2023-12-26 | |
| 1PlusChem | 1P000QXD-5g |
Cobalt silicide (CoSi2) |
12017-12-8 | 99% (metals basis) | 5g |
$66.00 | 2023-12-26 |
cobalt disilicide 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
12017-12-8 (cobalt disilicide) 関連製品
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
